2-(Chloromethyl)-6-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-(chloromethyl)benzoxazole. This intermediate is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-iodobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the development of probes for studying biological pathways and molecular interactions.
Material Science: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Acts as a building block for the synthesis of bioactive molecules and chemical probes.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved vary based on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)benzoxazole
- 2-Iodobenzoxazole
- 6-Chlorobenzoxazole
- 6-Iodobenzoxazole
Uniqueness
2-(Chloromethyl)-6-iodobenzo[d]oxazole is unique due to the simultaneous presence of both chlorine and iodine atoms, which provides distinct reactivity and versatility in synthetic applications. This dual halogenation allows for selective functionalization and the formation of complex molecular architectures, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H5ClINO |
---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
InChI-Schlüssel |
ZNLYHGYKJBWPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.